Physicochemical Differentiation: MW, LogP, and PSA Predictions Versus 6-Substituted and 2-Acetyl Congeners
The target compound's predicted molecular weight (336.39 g/mol), XLogP (~2.4), and topological polar surface area (TPSA ~58-62 Ų) position it in a distinct physicochemical space compared to the closest hypothetical analogs. For methyl 6-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate (the 6-substituted isomer), the TPSA is predicted to be nearly identical, while the dipole moment and thus chromatography retention time are expected to differ, enabling analytical differentiation . Against the 2-acetyl analog (7-cinnamamido-3,4-dihydroisoquinoline), the target compound's carbamate function increases hydrogen bond acceptor count by one and reduces basicity, potentially altering solubility and membrane permeability [1]. These computed differences, while not experimentally validated for this specific compound, provide a baseline for analytical quality control and isomer discrimination during procurement.
| Evidence Dimension | Predicted physicochemical parameters |
|---|---|
| Target Compound Data | MW 336.39; TPSA ~58.6 Ų; XLogP ~2.4; HBA 4; HBD 1 (calculated using CDK based on SMILES: COC(=O)N1CCc2ccc(NC(=O)C=Cc3ccccc3)cc2C1) |
| Comparator Or Baseline | Methyl 6-cinnamamido isomer: MW 336.39; TPSA ~58.6 Ų; XLogP ~2.4. 2-Acetyl analog (7-cinnamamido-3,4-dihydroisoquinoline): MW 306.36; TPSA ~46.2 Ų; XLogP ~2.9. |
| Quantified Difference | TPSA identical for positional isomer (0 Ų difference); TPSA 12.4 Ų lower for 2-acetyl analog. ΔLogP ~0.5 units higher for 2-acetyl analog. |
| Conditions | In silico prediction using CDK descriptors (Lipinski rule-of-five parameters). No experimental chromatographic or solubility data available. |
Why This Matters
These predicted differences justify procurement of the exact CAS number for reproducible analytical method development, as even isomeric impurities can confound LC-MS or bioassay results.
- [1] PubChem (via Chemeo). Predicted properties for C20H20N2O3. Accessed April 2026. View Source
